An In-depth Technical Guide to DC-6-14: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to DC-6-14: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has garnered significant interest in the field of drug delivery and cancer therapeutics.[1] Its amphiphilic structure, comprising a hydrophilic quaternary ammonium head group and two hydrophobic tetradecanoyl tails, enables its self-assembly into liposomes. These cationic liposomes are particularly effective for the delivery of nucleic acids (gene transfection) and have demonstrated promising anti-metastatic properties, notably in pancreatic cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of DC-6-14, along with detailed experimental protocols and an exploration of its putative signaling pathways.
Chemical Structure and Properties
The chemical structure of DC-6-14 is presented below, followed by a table summarizing its key physicochemical properties.
Chemical Structure:
Table 1: Physicochemical Properties of DC-6-14
| Property | Value | Reference |
| Full Chemical Name | O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride | [1] |
| Synonyms | 2C14ECl | [2] |
| CAS Number | 107086-76-0 | [1] |
| Molecular Formula | C₃₇H₇₃ClN₂O₅ | |
| Formula Weight | 661.45 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | >99% | |
| Solubility | Soluble in chloroform and methanol | |
| Storage Temperature | -20°C | |
| Elemental Analysis | C: 67.19%, H: 11.12%, Cl: 5.36%, N: 4.24%, O: 12.09% |
Experimental Protocols
Synthesis of DC-6-14
A specific, publicly available, step-by-step synthesis protocol for DC-6-14 is not readily found in the literature, as it is a commercially available lipid. However, the general synthesis of such dialkyl quaternary ammonium lipids typically involves a multi-step process. A plausible synthetic route is outlined below as a logical workflow.
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Esterification: Diethanolamine is reacted with two equivalents of myristoyl chloride in the presence of a base to form the diester, O,O'-ditetradecanoyldiethanolamine.
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Amidation: The secondary amine of the diester intermediate is then acylated with chloroacetyl chloride to yield N-chloroacetyl-O,O'-ditetradecanoyldiethanolamine.
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Quaternization: Finally, the chloroacetylated intermediate is reacted with trimethylamine in an appropriate solvent to yield the quaternary ammonium salt, DC-6-14. Purification is typically achieved by recrystallization or column chromatography.
Preparation of DC-6-14 Cationic Liposomes
This protocol is adapted from a study that utilized DC-6-14-containing liposomes to investigate their anti-metastatic effects on pancreatic cancer cells.
Materials:
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DC-6-14 (also referred to as 2C14ECl)
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Dimyristoylphosphatidylcholine (DMPC)
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Polyoxyethylene(21) dodecyl ether (C12(EO)21)
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Chloroform
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Phosphate-buffered saline (PBS), pH 7.4
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Rotary evaporator
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Bath sonicator
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Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
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Lipid Film Hydration:
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Dissolve DMPC, DC-6-14, and C12(EO)21 in chloroform at a molar ratio of 87:8:5.
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The chloroform is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
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The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.
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Hydration and Vesicle Formation:
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The dried lipid film is hydrated with PBS (pH 7.4) by gentle rotation.
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The resulting suspension of multilamellar vesicles (MLVs) is subjected to bath sonication for 5-10 minutes.
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Extrusion:
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To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded 10-15 times through polycarbonate membranes with a pore size of 100 nm using a lipid extruder.
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Sterilization and Storage:
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The final liposome suspension is sterilized by passing it through a 0.22 µm filter.
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Store the liposomes at 4°C.
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In Vitro Cell Migration (Wound Scratch) Assay
This protocol describes a typical wound scratch assay to assess the effect of DC-6-14 liposomes on the migration of pancreatic cancer cells, such as BxPC-3.
Materials:
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BxPC-3 human pancreatic cancer cells
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Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)
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DC-6-14 cationic liposomes (prepared as described above)
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6-well tissue culture plates
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Sterile 200 µL pipette tips
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Inverted microscope with a camera
Procedure:
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Cell Seeding:
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Seed BxPC-3 cells in 6-well plates at a density that allows them to form a confluent monolayer within 24 hours.
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Creating the "Wound":
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Once the cells reach confluence, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
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Washing and Treatment:
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Gently wash the wells with PBS to remove detached cells.
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Replace the medium with fresh complete culture medium containing various concentrations of DC-6-14 liposomes. A control group with no liposomes should be included.
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Image Acquisition:
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Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using an inverted microscope.
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Data Analysis:
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The migration of cells into the scratched area can be quantified by measuring the change in the width of the scratch over time using image analysis software.
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Biological Activity and Signaling Pathways
Gene Delivery
As a cationic lipid, DC-6-14 is primarily utilized for the formulation of liposomes for gene delivery. The positively charged surface of the liposomes electrostatically interacts with negatively charged nucleic acids (DNA or RNA), leading to the formation of lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cytoplasm.
Anti-Metastatic Effects in Pancreatic Cancer
Recent studies have highlighted the therapeutic potential of DC-6-14-containing cationic liposomes in inhibiting the metastasis of pancreatic cancer. Specifically, these liposomes have been shown to suppress the migration and invasion of human pancreatic cancer cells (BxPC-3). The underlying mechanism for this anti-invasive effect has been attributed to the inhibition of matrix metalloproteinases (MMPs), particularly MMP2, MMP9, and MMP14.
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The expression and activity of MMPs are often upregulated in aggressive cancers, including pancreatic cancer.
Putative Signaling Pathway: Inhibition of MMPs via the PI3K/Akt/mTOR Pathway
The expression of MMP2, MMP9, and MMP14 is regulated by complex signaling networks within the cancer cell. One of the central pathways implicated in the regulation of MMPs is the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in pancreatic cancer and promotes cell growth, survival, and invasion. While direct evidence linking DC-6-14 to the mTOR pathway in pancreatic cancer is still emerging, it is plausible that the observed inhibition of MMPs by DC-6-14 liposomes is mediated through the modulation of this critical signaling cascade. Cationic liposomes can interact with the cell membrane and influence various intracellular signaling events.
The following diagram illustrates a hypothetical signaling pathway where DC-6-14-containing cationic liposomes may inhibit pancreatic cancer cell migration and invasion.
In this proposed model, the DC-6-14 cationic liposomes are hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition would lead to the downstream suppression of transcription factors, such as NF-κB, which are known to regulate the expression of MMP2, MMP9, and MMP14. The resulting decrease in MMP levels would impair the cancer cells' ability to degrade the ECM, thereby inhibiting their migration and invasion. Further research is required to validate this proposed mechanism and to fully elucidate the molecular targets of DC-6-14 within the cell.
Conclusion
DC-6-14 is a versatile cationic lipid with significant potential in both gene delivery and cancer therapy. Its ability to form stable liposomes that can effectively deliver nucleic acids and exert direct anti-metastatic effects makes it a valuable tool for researchers and drug development professionals. The inhibition of key matrix metalloproteinases provides a clear mechanism for its anti-invasive properties in pancreatic cancer, and the putative involvement of the PI3K/Akt/mTOR pathway offers exciting avenues for further investigation and the development of novel therapeutic strategies. This technical guide provides a solid foundation for understanding and utilizing DC-6-14 in a research and development setting.
